molecular formula C28H49NO8 B564775 (3R,5R,6S,7S,9R,13R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-14-ethyl-3,5,7,9,13-pentamethyl-oxacyclotetradecane-2,4,10-trione CAS No. 102907-96-0

(3R,5R,6S,7S,9R,13R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-14-ethyl-3,5,7,9,13-pentamethyl-oxacyclotetradecane-2,4,10-trione

Cat. No.: B564775
CAS No.: 102907-96-0
M. Wt: 527.699
InChI Key: YNDYFFYPLQMGQP-RTHMMUJQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Streptomyces kanamyceticus. It is primarily used to treat severe bacterial infections and tuberculosis. Kanamycin is available in oral, intravenous, and intramuscular forms .

Preparation Methods

Synthetic Routes and Reaction Conditions

Kanamycin is typically isolated from the fermentation broth of Streptomyces kanamyceticus. The process involves culturing the bacterium in a suitable medium, followed by extraction and purification of the antibiotic. The purified product is then converted into its sulfate form for medical use .

Industrial Production Methods

In industrial settings, kanamycin production involves large-scale fermentation of Streptomyces kanamyceticus. The fermentation broth is subjected to various purification steps, including filtration, precipitation, and chromatography, to isolate and purify kanamycin. The final product is often lyophilized to obtain a stable powder form .

Chemical Reactions Analysis

Types of Reactions

Kanamycin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various kanamycin derivatives with modified antibacterial properties. These derivatives are often evaluated for their efficacy against resistant bacterial strains .

Scientific Research Applications

Kanamycin has a wide range of scientific research applications:

Mechanism of Action

Kanamycin exerts its effects by binding to the bacterial 30S ribosomal subunit, causing misreading of mRNA. This leads to the incorporation of incorrect amino acids into the growing peptide chain, resulting in nonfunctional proteins and ultimately bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Kanamycin

Kanamycin is unique due to its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. It is also effective against mycobacteria, making it a valuable second-line treatment for tuberculosis .

Properties

CAS No.

102907-96-0

Molecular Formula

C28H49NO8

Molecular Weight

527.699

IUPAC Name

(3R,5R,6S,7S,9R,13R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-14-ethyl-3,5,7,9,13-pentamethyl-oxacyclotetradecane-2,4,10-trione

InChI

InChI=1S/C28H49NO8/c1-10-21-14(2)11-12-20(30)15(3)13-16(4)26(17(5)23(31)18(6)27(34)36-21)37-28-25(33)22(29(8)9)24(32)19(7)35-28/h14-19,21-22,24-26,28,32-33H,10-13H2,1-9H3/t14-,15-,16+,17+,18-,19-,21?,22+,24-,25-,26+,28+/m1/s1

InChI Key

YNDYFFYPLQMGQP-RTHMMUJQSA-N

SMILES

CCC1C(CCC(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC2C(C(C(C(O2)C)O)N(C)C)O)C)C)C

Origin of Product

United States

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